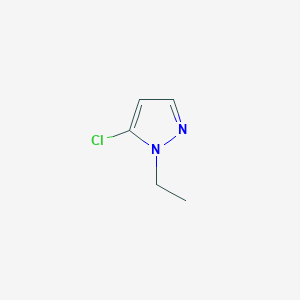

5-Chlor-1-ethyl-1H-pyrazol

Übersicht

Beschreibung

5-chloro-1-ethyl-1H-pyrazole is a type of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule. It comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

5-chloro-1-ethyl-1H-pyrazole appears as a white to cream or pale yellow crystal or powder . It is soluble in some polar organic solvents like chloroform, dichloromethane, and alcohol solvents, but insoluble in water .Wissenschaftliche Forschungsanwendungen

Grüne Chemie: Nachhaltige Synthesemethoden

5-Chlor-1-ethyl-1H-pyrazol: spielt eine Rolle in der grünen Chemie, indem es ein Gerüst für die Entwicklung nachhaltiger Synthesemethoden bietet. Forscher erforschen Wege, Pyrazolderivate unter Verwendung umweltfreundlicher Reagenzien und Bedingungen zu synthetisieren. Dazu gehört die Verwendung von mikrowellenunterstützten Reaktionen und Wasser als Lösungsmittel, wodurch die Umweltbelastung der chemischen Synthese reduziert wird.

Jedes dieser Bereiche nutzt die einzigartigen Eigenschaften von This compound, um neue Technologien und Lösungen für aktuelle wissenschaftliche Herausforderungen zu entwickeln. Die Vielseitigkeit dieser Verbindung macht sie zu einem wertvollen Gut in verschiedenen Bereichen der wissenschaftlichen Forschung .

Wirkmechanismus

Target of Action

Pyrazole derivatives, in general, have been known to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . These activities suggest that 5-chloro-1-ethyl-1H-pyrazole may interact with a variety of biological targets.

Mode of Action

The mode of action of pyrazole derivatives often involves interactions with their targets that lead to changes in cellular processes . The specific interactions and resulting changes would depend on the particular biological target involved.

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives, it is likely that multiple pathways could be affected . The downstream effects would depend on the specific pathways and targets involved.

Result of Action

Given the diverse biological activities of pyrazole derivatives, it is likely that the compound could have a variety of effects at the molecular and cellular levels .

Vorteile Und Einschränkungen Für Laborexperimente

5-chloro-1-ethyl-1H-pyrazole has several advantages and limitations for use in lab experiments. One advantage of 5-chloro-1-ethyl-1H-pyrazole is its low cost and availability, making it a suitable starting material for the synthesis of various organic compounds. In addition, 5-chloro-1-ethyl-1H-pyrazole is relatively stable and nontoxic, making it suitable for use in various laboratory experiments. However, 5-chloro-1-ethyl-1H-pyrazole is not as soluble in water as some other compounds, making it more difficult to work with in aqueous solutions. In addition, 5-chloro-1-ethyl-1H-pyrazole has a low solubility in organic solvents, making it more difficult to work with in organic solvents.

Zukünftige Richtungen

The potential applications of 5-chloro-1-ethyl-1H-pyrazole in various scientific research areas are still being explored. Further research is needed to explore the ability of 5-chloro-1-ethyl-1H-pyrazole to inhibit the enzyme cyclooxygenase-2 (COX-2) and its potential effects on the metabolism of certain neurotransmitters. In addition, further research is needed to explore the potential applications of 5-chloro-1-ethyl-1H-pyrazole in drug discovery, biochemistry, and other areas. Finally, further research is needed to explore the potential applications of 5-chloro-1-ethyl-1H-pyrazole in the synthesis of various organic compounds.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-chloro-1-ethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-2-8-5(6)3-4-7-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMLFYNXDPFJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1457592.png)

![7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine](/img/structure/B1457596.png)

![[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B1457599.png)